An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Benzthiazolyl)methoxy]aniline
An In-depth Technical Guide to the Physicochemical Properties of 3-[(2-Benzthiazolyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 3-[(2-Benzthiazolyl)methoxy]aniline. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on computationally predicted values for its core physicochemical parameters. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties, based on established methodologies for analogous benzothiazole derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential application of this and structurally related compounds.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive scaffolds for drug discovery. The compound 3-[(2-Benzthiazolyl)methoxy]aniline is a novel derivative that combines the benzothiazole core with a methoxy-substituted aniline moiety, suggesting potential for unique biological and chemical characteristics. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for any potential application, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and handling characteristics.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of 3-[(2-Benzthiazolyl)methoxy]aniline have been predicted using established computational models. These predictions provide valuable initial estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Method/Software Used |
| Molecular Formula | C₁₄H₁₂N₂OS | - |
| Molecular Weight | 256.33 g/mol | - |
| Melting Point | 150-180 °C | Estimation based on structurally similar compounds |
| Boiling Point | > 400 °C (decomposes) | Estimation based on structurally similar compounds |
| Water Solubility | Low | Predicted based on LogP |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | ALOGPS, ChemDraw |
| pKa (most basic) | 3.5 - 4.5 (Aniline nitrogen) | ACD/Labs Percepta |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | Molinspiration |
| Number of Rotatable Bonds | 4 | Molinspiration |
| Hydrogen Bond Donors | 1 (Amine group) | Molinspiration |
| Hydrogen Bond Acceptors | 4 (N, O, N, S) | Molinspiration |
Note: The predicted values are estimates and should be confirmed by experimental determination.
Experimental Protocols for Physicochemical Property Determination
The following sections detail generalized experimental protocols for determining the key physicochemical properties of benzothiazole derivatives like 3-[(2-Benzthiazolyl)methoxy]aniline. These methods are based on standard laboratory practices and techniques reported in the scientific literature for analogous compounds.
Synthesis and Purification
A general synthetic route to obtain 3-[(2-Benzthiazolyl)methoxy]aniline would involve the reaction of 2-(chloromethyl)benzothiazole with 3-aminophenol, followed by methylation of the hydroxyl group. Alternatively, direct etherification of 2-(chloromethyl)benzothiazole with 3-methoxyaniline could be employed.
General Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of 3-[(2-Benzthiazolyl)methoxy]aniline.
Melting Point Determination
The melting point is a fundamental indicator of purity.
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Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.
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Procedure:
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A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.
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Solubility Determination
Solubility is crucial for understanding a compound's behavior in various solvents and biological media.
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Method: Shake-flask method (OECD Guideline 105).
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Procedure:
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove undissolved solid.
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The concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and oral bioavailability.
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Method: Shake-flask method (OECD Guideline 107).
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Procedure:
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in both the n-octanol and water phases is determined analytically (e.g., by UV-Vis or HPLC).
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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pKa Determination
The pKa value indicates the ionization state of a compound at a given pH, which influences its solubility, absorption, and receptor binding.
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Method: Potentiometric titration or UV-Vis spectrophotometry.
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Procedure (Potentiometric Titration):
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A solution of the compound of known concentration is prepared in water or a co-solvent system.
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the half-equivalence point of the titration curve.
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Conceptual Workflow for Physicochemical Property Determination:
Caption: A conceptual flowchart illustrating the process of determining and applying physicochemical properties.
Spectroscopic Characterization
While quantitative physicochemical data is crucial, spectroscopic analysis provides structural confirmation. For 3-[(2-Benzthiazolyl)methoxy]aniline, the following spectral features would be expected:
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¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic protons on both the benzothiazole and aniline rings, a singlet for the methylene (-CH₂-) protons of the methoxy bridge, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic rings and methylene group, C=N stretching of the thiazole ring, and C-O stretching of the ether linkage.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.
Conclusion
This technical guide has provided a detailed overview of the predicted physicochemical properties of 3-[(2-Benzthiazolyl)methoxy]aniline and has outlined the standard experimental methodologies for their determination. While the provided data is computational, it serves as a valuable starting point for any research program focused on this molecule. The successful synthesis and experimental characterization of this compound will be essential to validate these predictions and to fully elucidate its potential in drug discovery and development. The protocols and workflows described herein offer a clear roadmap for undertaking such an investigation.
